molecular formula C7H10O3 B2717925 Methyl 1-oxaspiro[2.3]hexane-2-carboxylate CAS No. 73039-82-4

Methyl 1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B2717925
CAS No.: 73039-82-4
M. Wt: 142.154
InChI Key: QVYKKIYJJABDNW-UHFFFAOYSA-N
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Description

Methyl 1-oxaspiro[2.3]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of methylenecyclobutane derivatives with suitable reagents. One common method includes the bromohydroxylation of methylenecyclobutane followed by dehydrobromination to form the spirooxirane intermediate. This intermediate can then be converted into the desired oxaspiro compound through further reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The molecular targets and pathways are primarily related to its interaction with nucleophiles and bases, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 1-oxaspiro[2.3]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-6(8)5-7(10-5)3-2-4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYKKIYJJABDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(O1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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